molecular formula C9H19N B12282802 (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Cat. No.: B12282802
M. Wt: 141.25 g/mol
InChI Key: UGNHWQCRWIYFFU-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is an organic compound belonging to the class of cyclohexylamines It is characterized by a cyclohexane ring substituted with three methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S,2S)-2,4,4-trimethylcyclohexanone, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often conducted in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various alkyl groups.

Scientific Research Applications

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2,4,4-trimethylcyclohexan-1-amine: A diastereomer with different spatial arrangement of substituents.

    (1R,2S)-2,4,4-trimethylcyclohexan-1-amine: Another diastereomer with distinct stereochemistry.

    (1R,2R)-2,4,4-trimethylcyclohexan-1-amine: A diastereomer with a different configuration.

Uniqueness

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This compound’s distinct spatial arrangement of substituents can lead to different chemical and biological properties compared to its diastereomers.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1

InChI Key

UGNHWQCRWIYFFU-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1CC(CC[C@@H]1N)(C)C

Canonical SMILES

CC1CC(CCC1N)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.